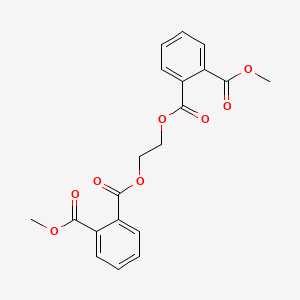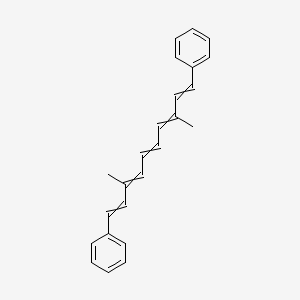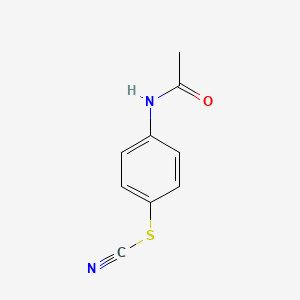
CID 78064203
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78064203 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78064203 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid, which are reacted in a one-step process to form the desired compound . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78064203 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
CID 78064203 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its use as an anticancer agent. Additionally, in the industry, this compound is utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CID 78064203 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
CID 78064203 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. For instance, compounds with similar aromatic ring systems or amine functionalities may exhibit comparable properties. this compound stands out due to its specific combination of functional groups and its unique reactivity profile .
Properties
Molecular Formula |
C7H11F6Si |
|---|---|
Molecular Weight |
237.24 g/mol |
InChI |
InChI=1S/C7H11F6Si/c1-14(4-2-6(8,9)10)5-3-7(11,12)13/h2-5H2,1H3 |
InChI Key |
OXHZYLJEQAMQAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


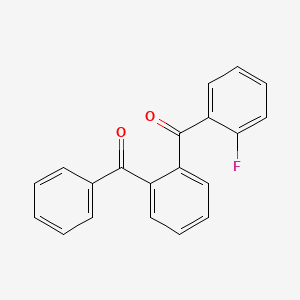
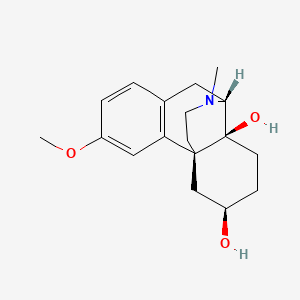
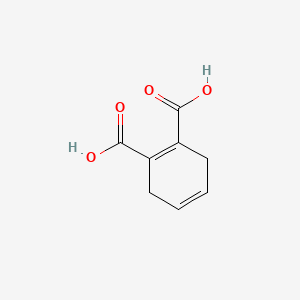
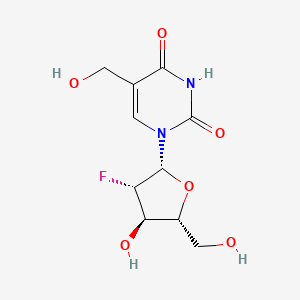
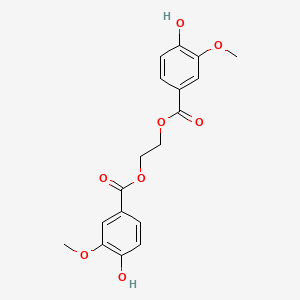
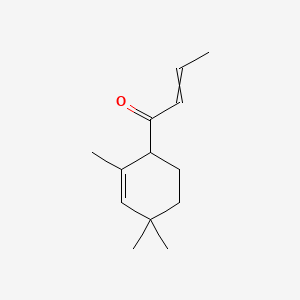

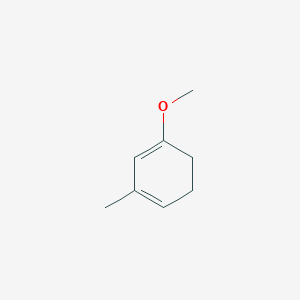
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
